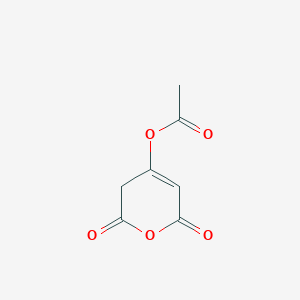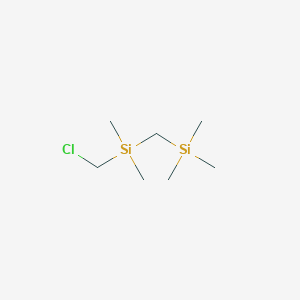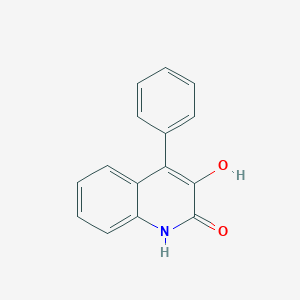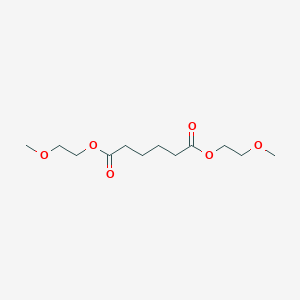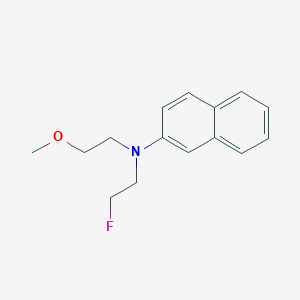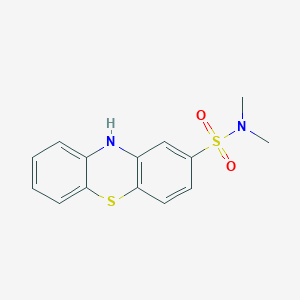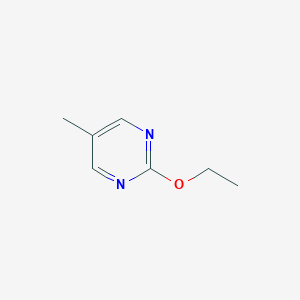
2-Ethoxy-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-methylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential applications in the field of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-methylpyrimidine has been studied for its potential applications in the field of pharmaceuticals. It has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use as a herbicide in the field of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-methylpyrimidine is not fully understood. However, it has been found to inhibit the growth of certain bacteria and viruses. It is believed to work by interfering with the synthesis of nucleic acids, which are essential for the replication of these microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal studies. It has been shown to have no significant effects on body weight, organ weight, or blood chemistry in rats. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethoxy-5-methylpyrimidine in lab experiments is its high yield during synthesis. This makes it a cost-effective compound to work with. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethoxy-5-methylpyrimidine. One area of research could focus on its potential use as a new antiviral or antibacterial drug. Another area of research could focus on its potential use as a herbicide in the field of agrochemicals. Further studies could also investigate its long-term effects on human health and its potential for use in other fields such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in the field of pharmaceuticals and agrochemicals. Its synthesis method is straightforward, and it has been found to have antiviral and antibacterial properties. However, further studies are needed to fully understand its mechanism of action and long-term effects on human health. Its potential applications in other fields such as materials science and catalysis also warrant further investigation.
Synthesemethoden
2-Ethoxy-5-methylpyrimidine can be synthesized through a reaction between 2-chloro-5-methylpyrimidine and ethanol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of the reaction is typically high, and the product can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
17758-09-7 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-ethoxy-5-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-8-4-6(2)5-9-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BYEAUJZCIJMCTA-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(C=N1)C |
Kanonische SMILES |
CCOC1=NC=C(C=N1)C |
Synonyme |
Pyrimidine, 2-ethoxy-5-methyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
